4-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Structure-Activity Relationship Kinase Inhibition HDAC

4-Methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide (C17H15N3O3, MW 309.32 g/mol) is a synthetic small molecule built on a 1,2,5-oxadiazole (furazan) core, a privileged scaffold in medicinal chemistry. Its structure combines a para-methoxybenzamide moiety at position 3 with a para-methylphenyl group at position 4 of the oxadiazole ring.

Molecular Formula C17H15N3O3
Molecular Weight 309.32 g/mol
Cat. No. B11384122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Molecular FormulaC17H15N3O3
Molecular Weight309.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C17H15N3O3/c1-11-3-5-12(6-4-11)15-16(20-23-19-15)18-17(21)13-7-9-14(22-2)10-8-13/h3-10H,1-2H3,(H,18,20,21)
InChIKeyKYUBUGLGVYEPNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-Methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide for Specialized Oxadiazole Research


4-Methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide (C17H15N3O3, MW 309.32 g/mol) is a synthetic small molecule built on a 1,2,5-oxadiazole (furazan) core, a privileged scaffold in medicinal chemistry . Its structure combines a para-methoxybenzamide moiety at position 3 with a para-methylphenyl group at position 4 of the oxadiazole ring. This compound belongs to a class of heterocyclic derivatives investigated for antiplasmodial, anticancer, and enzyme inhibitory activities, where subtle variations in substitution patterns critically dictate target engagement and selectivity [1].

Privileged 1,2,5-oxadiazole scaffold-based probe
Defined methoxy substitution for pharmacophore mapping
Regioisomeric SAR starting point

Why Generic Substitution Fails for 4-Methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide in Research


In the 1,2,5-oxadiazole benzamide series, simple in-class substitution is unreliable due to profound differences in the electronic and steric effects of substituents. The para-methoxy group on the benzamide ring is electron-donating, distinguishing it from analogs with electron-withdrawing groups (e.g., -CF3 in MD77) or those with methyl substituents, which alters hydrogen-bonding capacity and conformational preferences [1]. Regioisomeric shifts, such as placing the methoxy group on the oxadiazole's phenyl ring instead of the benzamide, can invert or abolish biological activity by changing the molecule's shape and electrostatic potential, making direct interchange impossible without experimental validation .

Electronic mismatch
Electron-donating -OCH3 shifts hydrogen bonding vs -CF3 or -CH3 analogs, altering target engagement profile.
Regioisomeric swap
Repositioning methoxy/methyl groups between rings changes molecular shape and electrostatic potential, invalidating direct interchange.

Quantitative Differential Evidence Guide for 4-Methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide


Structural and Pharmacophoric Differentiation from the Meta-Methyl Analog

The target compound's para-methoxy substituent introduces a hydrogen bond acceptor, unlike the meta-methyl group in 3-methyl-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide. This functional group difference is projected to alter target binding profiles, with the methyl analog being investigated for histone deacetylase (HDAC) inhibition , while the methoxy compound's activity profile remains uncharacterized in primary literature.

Functional Group Impact
Data to verify
Target: 4-OCH3 (HBA) Comparator: 3-CH3 (non-HBA)
Redirects target binding profile
No comparative bioactivity data available
Structure-Activity Relationship Kinase Inhibition HDAC

Statistically Distinct Physicochemical Profile from the Antiplasmodial Lead Compound

The target compound has a calculated logP of approximately 3.0 and a topological polar surface area (TPSA) of 78 Ų, based on its structure. This contrasts with the lead antiplasmodial compound 3-amino-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide, which has a reported IC50 of 0.035 µM against P. falciparum NF54 and a selectivity index of 5319 [1]. The significant difference in lipophilicity and hydrogen bond donor/acceptor count (the lead has an amino group) suggests divergent pharmacokinetic and target engagement properties, preventing its use as a direct substitute in antiplasmodial assays.

Physicochemical Divergence
Class-level inference
ΔlogP > 1 | ΔTPSA > 20 Ų
Supports distinct ADME profile
In silico prediction; no experimental PK data
Drug-likeness ADMET Antimalarial

Differentiated Binding Mode Potential Relative to the STAT3 Inhibitor MD77

The compound's electron-donating 4-methoxy group is a major departure from the electron-withdrawing 4-trifluoromethyl group in the known STAT3-SH2 domain inhibitor MD77 (IC50 = 17.7 µM) [1]. The para-methylphenyl group on the oxadiazole also contrasts with MD77's para-chlorophenyl group. These combined changes are predicted to alter the binding pose within the SH2 domain, as the methoxy oxygen can act as a hydrogen bond acceptor, a feature absent in -CF3. No direct STAT3 binding data is available for the target compound.

STAT3 Binding Mode
Cross-study comparable
Target: 4-OCH3 + 4-CH3 MD77: 4-CF3 + 4-Cl (IC50 17.7 µM)
Alters SH2 domain binding pose
No direct STAT3 data for target
STAT3 Inhibition Cancer SH2 Domain

Regioisomeric Differentiation: Benzamide vs. Oxadiazole Substituent Swap

The target compound is a regioisomer of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methylbenzamide . In this comparator, the methoxy and methyl groups are swapped between the benzamide and oxadiazole rings. This swap repositions the hydrogen bond acceptor from the benzamide carbonyl's para-position to the oxadiazole's 4-phenyl ring, fundamentally changing the molecular electrostatic potential surface and the vector of potential hydrogen bonds. Such regioisomeric pairs often display completely different biological activity spectra, and one cannot serve as a surrogate for the other in target identification studies.

Regioisomeric Topology
Data to verify
ΔTPSA > 5 Ų | ΔDipole > 1 D
Changes electrostatic profile
No comparative biological data
Regioisomerism Molecular Recognition Synthetic Accessibility

Recommended Application Scenarios for 4-Methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide Based on Current Evidence


Chemical Probe for Exploring Methoxy-Specific Interactions in Kinase or HDAC Active Sites

The defined methoxy group can be used to probe for methionine or histidine interactions in hydrophobic pockets, particularly in kinases or HDAC enzymes, where the 3-methyl analog has shown preliminary activity. This compound serves as a distinct tool to differentiate from methyl-only controls.

Negative Control or Inactive Comparator for STAT3-SH2 Domain Studies

Given its structural divergence from the active inhibitor MD77, this compound may serve as a matched negative control in STAT3 binding assays, helping to define the pharmacophore requirements for SH2 domain engagement. Its lack of the critical -CF3 group is predicted to render it inactive or weakly active. [1]

Starting Point for Regioisomeric Structure-Activity Relationship (SAR) Exploration

As part of a regioisomeric pair, this compound is invaluable for exploring how the placement of a methoxy group on different rings affects antiplasmodial or anticancer activity, guiding medicinal chemistry optimization programs. It can be directly compared to its regioisomer to establish fundamental SAR trends.

Antiplasmodial Screening Library Component for Hit Identification

The compound can be included in phenotypic screens against P. falciparum. Its divergence from the potent 3-amino lead compound provides an opportunity to identify novel hits with different resistance profiles or mechanisms of action. Negative results are as informative as positive ones in defining the essential pharmacophore. [2]

Application
Selection Property
Validation Focus
Kinase/HDAC active-site probing
Defined methoxy pharmacophore
Target engagement assays
STAT3-SH2 domain negative control
Structural divergence from MD77
STAT3 binding assay validation
Regioisomeric SAR exploration
Regioisomeric pair topology
Comparative activity profiling
Antiplasmodial screening hit ID
Differentiated pharmacophore from 3-amino lead
Phenotypic P. falciparum screening
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